Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate
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Overview
Description
Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate is a chemical compound that belongs to the pyridine carboxylic acid family. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
NMR Analysis and Structural Identification
- Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate and its derivatives are used in structural analysis through NMR (Nuclear Magnetic Resonance). The chlorine-isotope effect in 13C NMR spectra aids in solving structural problems in chlorinated compounds. This application is crucial for understanding complex molecular structures in various scientific fields (Irvine, Cooper, & Thornburgh, 2008).
Synthetic Route Development
- The compound has been instrumental in developing synthetic routes for other chemical compounds. An example is its role in the practical preparation of specific pyridine derivatives, highlighting process improvements and showcasing its utility in organic synthesis (Horikawa, Hirokawa, & Kato, 2001).
Application in Relay Catalysis
- It is also used in relay catalytic cascade reactions. This application is significant in synthesizing complex organic molecules, demonstrating the versatility of this compound in catalysis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Crystallographic and Molecular Docking Studies
- This compound is used in crystallographic and molecular docking studies. These applications are critical in drug design and understanding interactions at the molecular level, such as its potential as an inhibitor of Hepatitis B Virus replication (Kovalenko et al., 2020).
Tautomerism Studies
- It plays a role in studying tautomerism, which is essential for understanding chemical reactivity and stability in various chemical systems (Hertog & Buurman, 2010).
Saponification and Intramolecular Catalysis
- The compound is investigated in the context of saponification reactions, particularly studying the effect of intramolecular neighbouring hydroxyl group catalysis. This research is vital for understanding reaction mechanisms in organic chemistry (Yamanaka, Ichihara, Tanabe, & Matsumoto, 1965).
Alkylation Reactions
- It serves as a model in alkylation reactions, which are fundamental in organic synthesis. Understanding these reactions aids in the development of new synthetic methodologies (Finkentey, Langhals, & Langhals, 1983).
Mechanism Revision in Organic Synthesis
- Its derivatives are used in revising mechanisms in organic synthesis. Such studies are crucial for accurate understanding and improvement of synthetic processes (Victory, Sempere, Borrell, & Crespo, 1989).
Natural Product Synthesis and Characterization
- This compound is utilized in the synthesis and characterization of natural products, adding to the repertoire of natural compound synthesis techniques (Healy et al., 2004).
Antimicrobial Activity Studies
- This compound derivatives are synthesized to determine their in vitro antimicrobial activity. These studies contribute to the search for new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Mechanism of Action
Target of Action
The primary target of Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
This compound interacts with its target enzyme in a way that it catalyzes the chemical reaction . The substrates of this enzyme are 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2, whereas its products are 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which this compound targets, participates in vitamin B6 metabolism . The enzyme employs one cofactor, FAD .
Result of Action
The result of the action of this compound on its target enzyme leads to the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . These products are crucial for various biochemical reactions in the body.
properties
IUPAC Name |
methyl 3-methoxy-2-oxo-1H-pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-5(8(11)13-2)3-4-9-7(6)10/h3-4H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWUQYGQXMDYIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CNC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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